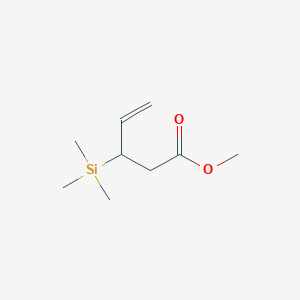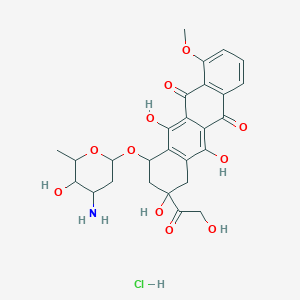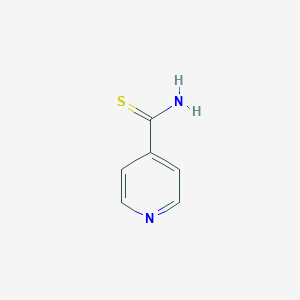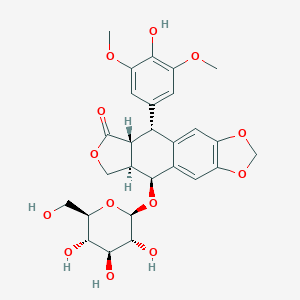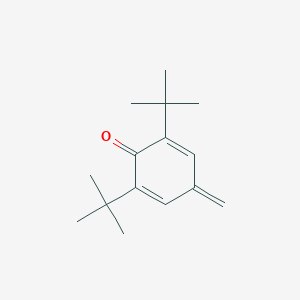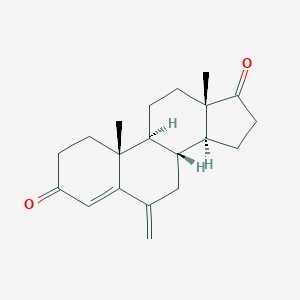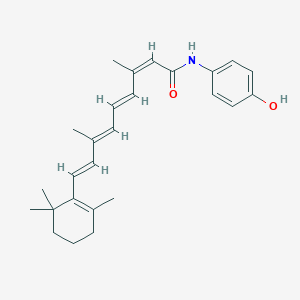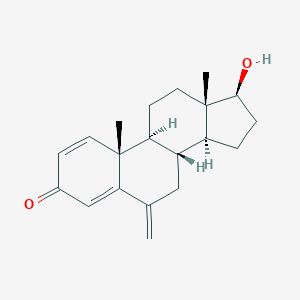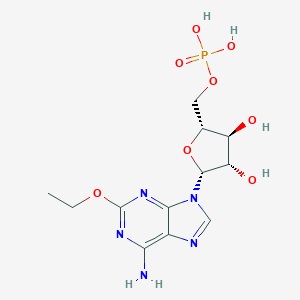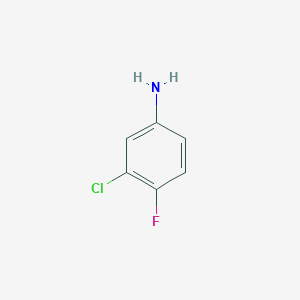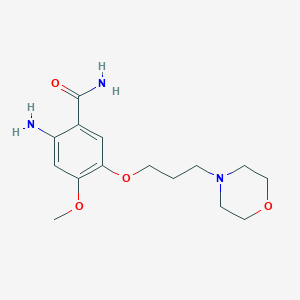
2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzamide
Übersicht
Beschreibung
Gefitinib impurity 2 is a process-related impurity associated with the synthesis of gefitinib, an anticancer drug used primarily for the treatment of non-small cell lung cancer. Gefitinib impurity 2 is identified as 3-(3-chloro-4-fluoroanilino)-7-methoxy-6-(3-morpholinyl propyl) quinazoline-4 (3H)-one . The presence of such impurities is critical to monitor and control, as they can impact the efficacy and safety of the pharmaceutical product.
Vorbereitungsmethoden
The preparation of gefitinib impurity 2 involves several synthetic routes and reaction conditions. One method includes reacting the initial raw material 2-amino-4-methoxy-5-(3-morpholinyl propyl) cyanophenyl with N,N-dimethyl formamide dimethyl acetal to obtain a Schiff base. This is followed by heating annulation with 3-chloro-4-fluoroaniline in an acetic acid solvent . Another method involves mixing 2-amino-4-methoxyl-5-(3-morpholine propoxyl group) cyanophenyl with 3-chloro-4-fluoroaniline, acetic acid solvent, and trimethyl orthoformate or triethyl orthoformate . These methods are characterized by short synthesis routes, simple operations, and relatively high product purity.
Analyse Chemischer Reaktionen
Gefitinib-Verunreinigung 2 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes. Häufige Reagenzien sind Halogene und Nucleophile.
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zur Bildung von Chinazolin-Derivaten führen, während die Reduktion Amin-Derivate liefern kann .
Wissenschaftliche Forschungsanwendungen
Gefitinib-Verunreinigung 2 hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Referenzstandard in analytischen Methoden verwendet, um die Qualität und Reinheit von Gefitinib zu gewährleisten.
Biologie: Es hilft, die Stoffwechselwege und Abbauprodukte von Gefitinib zu verstehen.
Medizin: Es ist entscheidend für die Entwicklung sichererer und effektiverer pharmazeutischer Formulierungen.
Industrie: Es unterstützt die Optimierung von Syntheseprozessen und die Qualitätskontrolle der Gefitinib-Produktion.
5. Wirkmechanismus
Gefitinib-Verunreinigung 2 wird, wie Gefitinib, angenommen, mit dem epidermalen Wachstumsfaktor-Rezeptor (EGFR)-Tyrosinkinase zu interagieren. Gefitinib hemmt die intrazelluläre Phosphorylierung von Tyrosinkinasen, die mit transmembranen Zellmembranrezeptoren assoziiert sind, einschließlich EGFR. Diese Hemmung verhindert die Aktivierung von nachgeschalteten Signalwegen, die an Zellproliferation und Überleben beteiligt sind . Der genaue Wirkmechanismus von Gefitinib-Verunreinigung 2 wird noch untersucht, aber es wird angenommen, dass er einem ähnlichen Weg folgt.
Wirkmechanismus
Gefitinib impurity 2, like gefitinib, is believed to interact with the epidermal growth factor receptor (EGFR) tyrosine kinase. Gefitinib inhibits the intracellular phosphorylation of tyrosine kinases associated with transmembrane cell surface receptors, including EGFR. This inhibition prevents the activation of downstream signaling pathways involved in cell proliferation and survival . The exact mechanism of action of gefitinib impurity 2 is still under investigation, but it is thought to follow a similar pathway.
Vergleich Mit ähnlichen Verbindungen
Gefitinib-Verunreinigung 2 kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
Gefitinib: Die Mutterverbindung, die als Antikrebsmittel eingesetzt wird.
Erlotinib: Ein weiterer EGFR-Tyrosinkinase-Inhibitor, der zur Behandlung von nicht-kleinzelligem Lungenkrebs eingesetzt wird.
Afatinib: Ein irreversibler EGFR-Inhibitor, der zur Behandlung von nicht-kleinzelligem Lungenkrebs eingesetzt wird.
Gefitinib-Verunreinigung 2 ist aufgrund seiner spezifischen Struktur und Bildung während der Synthese von Gefitinib einzigartig. Es dient als kritischer Marker für die Qualitätskontrolle der Gefitinib-Produktion .
Eigenschaften
IUPAC Name |
2-amino-4-methoxy-5-(3-morpholin-4-ylpropoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4/c1-20-13-10-12(16)11(15(17)19)9-14(13)22-6-2-3-18-4-7-21-8-5-18/h9-10H,2-8,16H2,1H3,(H2,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUBNPPCNQAACT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)C(=O)N)OCCCN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40469859 | |
| Record name | 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
246512-44-7 | |
| Record name | 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzamide in the synthesis of Gefitinib?
A1: this compound is a crucial precursor in the synthesis of Gefitinib [, ]. Both research papers describe its transformation into N'-[2-cyano-5-methoxy-4-(3-morpholin-4-ylpropoxy)phenyl]-N,N-dimethylformamidine, which subsequently undergoes a Dimroth rearrangement with 3-chloro-4-fluoroaniline to yield Gefitinib.
Q2: How is this compound synthesized?
A2: According to the research, this compound is synthesized through a two-step process starting from 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile [, ]:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

